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cis-4-Decenal

Cat. No.: B1232446
CAS No.: 21662-09-9
M. Wt: 154.25 g/mol
InChI Key: CWRKZMLUDFBPAO-UHFFFAOYSA-N
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Description

Significance and Current Research Landscape of cis-4-Decenal

The significance of this compound in the academic world is multifaceted, with a strong emphasis on its role as a potent aroma compound. It is a key contributor to the characteristic scent of many natural products, most notably citrus fruits like oranges. perfumerflavorist.comperfumerflavorist.com Research in flavor chemistry has demonstrated that this compound is essential for creating a more authentic and complex orange aroma profile, which is often too simplistic when relying solely on other aldehydes like decanal (B1670006). perfumerflavorist.comperfumerflavorist.com The cis isomer is often considered to have a fresher and more natural profile compared to its trans counterpart. perfumerflavorist.comperfumerflavorist.com

Current research continues to explore its natural occurrences and applications. It has been identified in a variety of sources beyond citrus, including cilantro, cardamom, ginger, and even in some seafood. smolecule.com Furthermore, its presence is not limited to the plant kingdom; it has been identified as a major constituent of the citrus-like feather odor of the Crested Auklet (Aethia cristatella), suggesting a role in animal chemical communication. researchgate.netmun.ca

Recent studies have also ventured into its potential biological activities, with some research indicating antimicrobial properties against certain bacteria and fungi. smolecule.com Another significant and emerging area of research is its potential link to chronic kidney disease (CKD), where it has been suggested as a uremic toxin that accumulates in the blood. smolecule.comnih.gov This line of inquiry is crucial for understanding the pathophysiology of CKD and exploring potential therapeutic targets. smolecule.com

The compound also serves as a valuable tool in analytical chemistry. It is used as a standard for investigating the release of odorants in various systems and for the standardization of other aldehydes in gas chromatography. lookchem.comfishersci.besigmaaldrich.com Additionally, it has been identified as a potential volatile biomarker for detecting grey mold infections in strawberries, highlighting its relevance in agricultural and food science research. fishersci.be

Overview of Key Academic Perspectives and Interdisciplinary Relevance

The study of this compound is inherently interdisciplinary, attracting attention from chemists, biologists, food scientists, and environmental scientists.

From a chemical perspective , the focus is on its synthesis, reactivity, and analysis. cymitquimica.comguidechem.com Researchers are interested in methods for its efficient synthesis, such as the oxidation of cis-4-decenol, and its characteristic reactions like oxidation and polymerization. cymitquimica.comguidechem.com The development of analytical techniques, such as static headspace gas chromatography (SHS-GC) and headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), is crucial for its detection and quantification in various matrices. lookchem.com

In the realm of biology and ecology , the interest lies in its natural occurrence, biosynthetic pathways, and ecological functions. smolecule.comresearchgate.net Its role as a semiochemical in bird communication is a fascinating area of research, exploring how this compound mediates social or sexual signaling. researchgate.netmun.ca Furthermore, its potential antimicrobial properties and its identification as a uremic toxin open up avenues for biomedical research. smolecule.comnih.gov

Food science and technology represents a major area of application-oriented research. The focus here is on its contribution to the flavor and fragrance of food products. perfumerflavorist.comperfumerflavorist.com Studies investigate how its addition can enhance the sensory profile of a wide range of foods, from citrus beverages to savory items like chicken and seafood. perfumerflavorist.com The interaction of this compound with food matrices, such as hydrocolloids, is also an active area of investigation to understand and control flavor release. lookchem.comsigmaaldrich.com

The interdisciplinary nature of this compound research is evident in studies that bridge these fields. For instance, research on its role as a biomarker for fungal infections in crops combines analytical chemistry, plant pathology, and agricultural science. Similarly, understanding its function in animal communication requires a combination of organic chemistry, animal behavior, and ecology. researchgate.net The investigation of its status as a uremic toxin brings together analytical chemistry, medicine, and toxicology. smolecule.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1232446 cis-4-Decenal CAS No. 21662-09-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21662-09-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-4-enal

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3

InChI Key

CWRKZMLUDFBPAO-UHFFFAOYSA-N

SMILES

CCCCCC=CCCC=O

Isomeric SMILES

CCCCC/C=C\CCC=O

Canonical SMILES

CCCCCC=CCCC=O

density

0.843-0.850

Other CAS No.

21662-09-9
30390-50-2

physical_description

colourless to slightly yellow liquid with an orange-like, fatty odour

Pictograms

Irritant

solubility

soluble in alcohol and most fixed oils;  insoluble in water

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Cis 4 Decenal

Presence in Botanical Systems

The compound is a notable component of the volatile organic compounds (VOCs) released by numerous plants, contributing to their characteristic scent and participating in various ecological interactions.

Identification in Specific Plant Species

Research has confirmed the presence of cis-4-Decenal in several plant species. For instance, it has been reported as a constituent of the wildflower Porophyllum ruderale. nih.govsmolecule.comnp-mrd.orgknapsackfamily.comfq.edu.uy Additionally, it is a major component of the essential oil extracted from the leaves of Syzygium polyanthum, also known as salam or Indonesian bay leaf, where it can constitute a significant percentage of the oil's composition. core.ac.uknih.govherbmedpharmacol.comugm.ac.idnih.gov

Table 1: Identification of this compound in Specific Plant Species This table is interactive. You can sort and filter the data.

Plant Species Family Part of Plant Method of Identification Key Findings References
Porophyllum ruderale Asteraceae Leaves Steam Distillation, GC-MS Identified as a volatile component. nih.govsmolecule.comfq.edu.uy

Contribution to Plant Volatile Profiles

This compound is a significant contributor to the aroma profile of various fruits and vegetables. It is recognized for its potent citrusy and aldehydic scent. smolecule.comperfumerflavorist.com In citrus fruits, such as oranges, it plays a crucial role in creating a more natural and complex aldehydic character than saturated aldehydes alone. perfumerflavorist.comunesp.br While it is a known component of citrus peel oil, some varieties like Unshiu mikan may lack it. researchgate.net

Table 2: Contribution of this compound to Plant Volatile Profiles This table is interactive. You can sort and filter the data.

Plant Product Contribution to Aroma/Flavor Associated Odor Descriptors Key Research Findings References
Citrus Fruits (e.g., Orange) Enhances the aldehydic profile, providing a fresh, natural character. Citrus, aldehydic, orange, watery. thegoodscentscompany.com Considered an important unsaturated derivative of decanal (B1670006) in orange oil. smolecule.comperfumerflavorist.comunesp.br

Occurrence in Faunal and Microbial Habitats

The presence of this compound extends beyond the plant kingdom, with significant roles in animal communication and as an indicator of microbial activity.

Identification in Avian Plumage Odor

A striking example of this compound in the animal kingdom is its role as a key component of the tangerine-like scent of the crested auklet (Aethia cristatella), a monogamous seabird. royalsocietypublishing.orgnih.gov This distinct odor is associated with courtship displays. royalsocietypublishing.orgmun.ca Studies have shown that crested auklets are attracted to the feather odor and specifically to a mixture of this compound and octanal (B89490), two compounds that are elevated during the breeding season. royalsocietypublishing.orgnih.govnih.gov This suggests that this compound functions as a social odor, playing a role in avian chemical communication. royalsocietypublishing.orgmun.cacore.ac.ukresearchgate.net

Role as a Volatile Biological Marker in Phytopathogenic Interactions

This compound has been identified as a potential biomarker for the early detection of fungal infections in fruit. Specifically, it is one of several volatile compounds produced during the infection of strawberries by Botrytis cinerea, the fungus that causes grey mold. wur.nlresearchgate.netnih.gov The interaction between the fungus and the host plant alters the emission of volatile compounds, and the detection of this compound can indicate the presence of the pathogen even before visible symptoms appear. researchgate.netnih.gov

Association with Mammalian Chemosignals and Microbiome Metabolic Contributions

The influence of the gut microbiome on host metabolism is a growing area of research, with microbial metabolites acting as signaling molecules. frontiersin.orgfrontiersin.org While direct evidence for this compound production by the mammalian gut microbiome is still emerging, the broader class of aliphatic aldehydes, to which it belongs, are known degradation products of fatty acid metabolism. mdpi.com The gut microbiome plays a crucial role in the metabolism of fatty acids and can influence the host's metabolic phenotype, including the brain metabolome. nih.gov Furthermore, certain aldehydes have been identified as mammalian social chemosignals. mdpi.com For instance, this compound, described as having a chicken fatty odor, has been detected in chicken meat, with its presence influenced by probiotics that alter the gut microbiota. scispace.com This suggests a potential link between microbiome metabolism and the production of this aldehyde in animals.

Table 3: List of Chemical Compounds Mentioned

Compound Name
(E)-2-octenal
(E,E)-2,4-decadienal
1-hexanol
1-octen-3-ol
1-octen-3-one
2-methyl-1-butanol
2-methyl-1-propanol
3-methylbutanal
Acetic acid
Acetone
Amyl acetate
Beta-ionone
Beta-pinene
Capryl aldehyde
Citral
Citronellal
Citronellol
Cis-2-penten-1-ol
This compound
Cis-verbenol
Decanal
Dodecanal
E,E-2,4-Heptadienal
E-2-decenal
E,E-2,4-decadienal
Ethyl butanoate
Ethyl hexanoate
Eugenol
Farnesol
Geraniol
Geranyl acetate
Hexadecanal
Hexanal (B45976)
Hexanoic acid
Jonone
Juniper camphor
Linalool
Limonene
Menthol
Methyl chavicol
Methyl salicylate
Nerolidol
Nonanal
Nootkatone
Octanal
Octanoic acid
Pentadecanal
Pentanal
Perillene
Phenylethyl alcohol
Tetradecanal
Terpinen-4-ol
Trans-2-decenal
Trans-3-hexen-1-ol
Trans-4,5-epoxy-(E)-2-decenal
Trans-caryophyllene
Vitispirane
α-caryophyllene
α-copaene
α-gurjunene
α-humulene
α-panasinsene
α-pinene
β-ocimene

Biosynthesis and Formation Mechanisms of Cis 4 Decenal

Enzymatic Pathways and Biotransformations

Enzymatic reactions are a primary route for the biosynthesis of cis-4-Decenal, deeply integrated with the metabolic pathways of lipids.

Involvement of Lipid Metabolism Pathways (e.g., Fatty Acid Degradation)

The generation of this compound is intricately linked to lipid metabolism, specifically the degradation of fatty acids. smolecule.comoup.com Fatty acids, particularly polyunsaturated fatty acids (PUFAs), serve as the foundational precursors for a wide array of volatile compounds, including this compound. nih.govlongdom.orgmdpi.com In various organisms, from plants to animals, the breakdown of these fatty acids releases the carbon skeleton necessary for the formation of this C10 aldehyde. oup.comfrontiersin.org For instance, in chicken, the degradation of lipids is a major contributor to the formation of various aldehydes that define its characteristic flavor. frontiersin.org Similarly, in tomatoes, this compound has been identified as a degradation product of the unsaturated fatty acid, linoleic acid, through enzymatic reactions. dergipark.org.tr The broader lipid metabolism provides the necessary substrates that are channeled into specific enzymatic pathways to yield this compound. oup.com

Specific Enzyme Activities (e.g., Lipoxygenases, Hydroperoxide Lyase) in Precursor Conversion

The conversion of fatty acid precursors into this compound is catalyzed by a sequence of specific enzymes. The lipoxygenase (LOX) pathway is central to this transformation. uliege.benih.govpsu.edu

Lipoxygenase (LOX): This enzyme initiates the process by catalyzing the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. uliege.bepsu.edu LOX introduces a hydroperoxy group onto the fatty acid chain, creating unstable intermediates called fatty acid hydroperoxides. longdom.orgmdpi.comencyclopedia.pub For example, linoleic acid is converted by LOX into 9-hydroperoxy- and 13-hydroperoxy-octadecadienoic acids (9-HPODE and 13-HPODE). nih.gov

Hydroperoxide Lyase (HPL): Following the action of LOX, hydroperoxide lyase cleaves the fatty acid hydroperoxides. uliege.benih.govpsu.edu This cleavage results in the formation of shorter-chain aldehydes and oxo-acids. uliege.be The specificity of the HPL determines the resulting aldehyde. For instance, the cleavage of 13-hydroperoxides of linolenic acid by HPL yields hexanal (B45976) and (3Z)-hexenal. nih.gov While the direct HPL-mediated formation of this compound is less commonly detailed than that of C6 or C9 volatiles, the principle of hydroperoxide cleavage is a key step in the generation of various aldehydes from fatty acid precursors.

The sequential action of these enzymes—lipase to release the fatty acid, LOX to form the hydroperoxide, and HPL to cleave it—constitutes a major biosynthetic route for volatile aldehydes. uliege.be

Non-Enzymatic and Oxidative Degradation Processes

Beyond direct enzymatic synthesis, this compound can also be formed through non-enzymatic reactions, primarily through the oxidative degradation of lipids.

Formation via Lipid Peroxidation and Subsequent Cleavage Products (e.g., from Linoleic Acid)

Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to a chain reaction that produces a variety of degradation products. nih.govmdpi.com Polyunsaturated fatty acids, such as linoleic acid, are particularly susceptible to this process. nih.gov

The autoxidation of linoleic acid generates hydroperoxides, which are unstable and break down into a complex mixture of secondary volatile products, including various aldehydes. mdpi.com Research has confirmed the biogenesis of related compounds like cis- and trans-4,5-epoxy-(E)-2-decenals from linoleic acid. nih.gov The decomposition of linoleic acid hydroperoxides, such as 13-HPODE, can lead to the formation of various aldehydes. nih.gov While hexanal and 2,4-decadienal are major products from linoleic acid oxidation, the complex cascade of reactions can also yield other aldehydes like this compound under specific conditions. mdpi.comanimbiosci.orggerli.com For example, 1-octen-3-ol, another flavor compound, is known to be produced from the degradation of linoleic acid. mdpi.com

Thermal Oxidation Mechanisms and Volatile Compound Generation

Heat can significantly accelerate the oxidation of lipids, leading to the formation of a wide array of volatile compounds, a process known as thermal oxidation. encyclopedia.pubanimbiosci.org When fats and oils are heated, the decomposition of fatty acids and their hydroperoxides intensifies. mdpi.com

Studies on the thermal oxidation of (E)-4-decenal, a geometric isomer of this compound, have shown that heating generates numerous volatile compounds through complex reaction pathways, including peroxide and radical mechanisms. nih.govresearchgate.net This indicates that unsaturated aldehydes themselves can be precursors to other volatile substances under thermal stress. The thermal degradation of more complex lipids can also generate this compound. For instance, heating palmitoleic acid has been shown to produce (E)-4-decenal among other volatiles. researchgate.net Similarly, the thermal degradation of 2,4-decadienal, a common lipid oxidation product, yields various smaller volatile compounds. researchgate.net This highlights that the application of heat in processes like cooking can be a significant source of this compound and other related flavor compounds. frontiersin.organimbiosci.org

Precursor Identification and Biogenetic Origin Studies

Identifying the specific precursors and tracing the biogenetic origins of this compound are crucial for understanding its formation.

Research has firmly established that polyunsaturated fatty acids are the primary precursors. smolecule.comnih.gov Linoleic acid, in particular, has been identified as a key biogenetic origin for C10 aldehydes and related compounds. nih.gov Studies using labeled precursors have confirmed that compounds like 4,5-epoxy-(E)-2-decenals are formed from linoleic acid in tomatoes. nih.gov

The general pathway involves the initial formation of a hydroperoxide from the fatty acid. For instance, the 9-hydroperoxide of linoleic acid (9-HPODE) is a known precursor to other C9 aldehydes like 3Z-nonenal. nih.gov While the direct pathway from a specific linoleic acid hydroperoxide to this compound is complex, the fundamental origin from the oxidation of this fatty acid is well-supported. nih.govmdpi.com The presence of this compound in diverse natural sources, from tomatoes to certain insects and meat, points to the widespread occurrence of these lipid-derived biosynthetic and degradative pathways. dergipark.org.trmdpi.com

Table of Research Findings on this compound Formation:

Formation MechanismKey Precursor(s)Key Enzymes/ProcessesOrganism/System StudiedKey Finding
Enzymatic (Lipid Metabolism)Unsaturated Fatty AcidsLipid Degradation PathwaysGeneral (Plants, Animals)Derived from the degradation of fatty acids through oxidative processes. smolecule.com
Enzymatic (LOX Pathway)Polyunsaturated Fatty AcidsLipoxygenase (LOX), Hydroperoxide Lyase (HPL)PlantsSequential action of LOX and HPL on fatty acids produces volatile aldehydes. uliege.be
Non-Enzymatic (Lipid Peroxidation)Linoleic AcidAutoxidationTomatoesBiogenesis of related C10 epoxy-decenals confirmed from linoleic acid. nih.gov
Non-Enzymatic (Thermal Oxidation)(E)-4-DecenalHeatingModel SystemThermal oxidation generates a profile of 32 different volatile compounds. nih.govresearchgate.net
Enzymatic/Non-Enzymatic DegradationLinoleic AcidEnzymatic or non-enzymatic degradationBeef1-Octen-3-ol, another lipid-derived volatile, is produced from linoleic acid degradation. mdpi.com

Exploration of Microbial Biosynthesis Methods

The biotechnological production of aroma compounds through microbial fermentation offers a promising alternative to traditional chemical synthesis, driven by consumer demand for natural products. The biosynthesis of this compound by microorganisms is an area of growing research interest, with several studies identifying specific microbes capable of producing this aldehyde, primarily through the metabolism of lipids and fatty acids.

Research into the chemical ecology of birds has provided significant insights into the microbial origin of volatile compounds. A notable example involves the Crested Auklet (Aethia cristatella), a seabird that emits a distinct tangerine-like odor, of which this compound is a primary component. swarthmore.edu It is hypothesized that bacteria residing on the bird's feathers and in its preen gland secretions metabolize these secretions to produce the characteristic scent. swarthmore.edu Comparative studies between the scented Crested Auklet and the unscented Least Auklet (Aethia pusilla) have identified several bacterial genera as potential producers of this compound. swarthmore.edu Genera such as Yersinia, Bacillus, Xanthomonas, and Aeromonas were found to be uniquely associated with the Crested Auklet, making them strong candidates for the biosynthesis of the tangerine-like odor. swarthmore.edu Other common bacteria like Pseudomonas and Psychrobacter have also been noted in these microbial communities. swarthmore.eduoup.com

Similarly, symbiotic bacteria are implicated in the synthesis of chemical signals in mammals. In the giant panda, the microbiome of the anogenital gland is rich with bacteria containing genes that code for enzymes involved in fermentation pathways. oup.com Genera including Corynebacterium, Pseudomonas, and Psychrobacter possess lipases that hydrolyze triglycerides to release free fatty acids, which are precursors for a variety of volatile compounds, including aldehydes. oup.com While not isolating this compound specifically, this research supports the general mechanism of microbial lipid degradation as a pathway for aldehyde production. oup.com

Fungal species have also been identified as producers of this compound. The compound is recognized as a volatile biomarker for grey mold infections caused by the fungus Botrytis cinerea on strawberries. chemicalbook.comfishersci.ca

The fundamental biosynthetic pathway for this compound in these microorganisms is believed to originate from fatty acid metabolism. oup.comsmolecule.com A likely mechanism involves the enzymatic degradation of lipids and polyunsaturated fatty acids. mdpi.comnih.gov In cyanobacteria, a pathway for alkane biosynthesis has been identified that proceeds through a fatty aldehyde intermediate. unl.pt This pathway utilizes an acyl-acyl carrier protein (acyl-ACP) reductase to convert fatty acid intermediates into their corresponding aldehydes. unl.pt Such enzymatic steps are crucial for the microbial production of aldehydes like this compound. Engineered microbial systems are also being explored, utilizing enzymes such as acyl-CoA oxidases in recombinant microorganisms to produce specific fatty aldehydes from lipid moieties. google.com

The table below summarizes key research findings on microorganisms implicated in the production of this compound.

Microorganism/GeneraContext/SourceProposed Formation MechanismResearch Focus
Yersinia, Bacillus, Xanthomonas, AeromonasBacteria from Crested Auklet (Aethia cristatella) feathers swarthmore.eduMetabolism of preen gland secretions swarthmore.eduIdentification of bacteria responsible for the bird's characteristic scent. swarthmore.edu
Pseudomonas, PsychrobacterBacteria from Crested Auklet and Giant Panda anogenital glands swarthmore.eduoup.comDegradation of lipids and fatty acids oup.comRole of symbiotic bacteria in producing volatile chemical signals. oup.com
Botrytis cinereaFungus (grey mold) on strawberries chemicalbook.comfishersci.caNot specified, but identified as a metabolic product chemicalbook.comfishersci.caIdentification of volatile biomarkers for plant disease. chemicalbook.comfishersci.ca
CorynebacteriumBacteria from Giant Panda anogenital glands oup.comLipid hydrolysis and fatty acid metabolism oup.comUnderstanding microbe-mediated synthesis of mammalian chemosignals. oup.com

Biological Activities and Functional Roles of Cis 4 Decenal

Antimicrobial Properties

Research indicates that cis-4-Decenal is a component of essential oils that exhibit antimicrobial effects. Aldehydes within essential oils are recognized for their ability to contribute to antimicrobial activity. mdpi.com This process often involves the disruption of the bacterial cell membrane. mdpi.com

Studies have identified this compound as a constituent in plant essential oils that show antifungal properties. For instance, the essential oil of Syzygium polyanthum (Indonesian bay leaf), which contains this compound, has been studied for its antimicrobial effects. researchgate.netrasayanjournal.co.in While many studies test the complete essential oil rather than the isolated compound, the presence of aldehydes is considered a key factor in their bioactivity. rasayanjournal.co.inresearchgate.net For example, secondary metabolites from the endophytic fungus Paecilomyces sp., which include the related compound 9-Octadecenal, have shown in-vitro antifungal activity against the pathogenic fungus Rhizoctonia solani. nih.gov

This compound has been identified as a major component in essential oils demonstrating antibacterial capabilities. In a study on the essential oils of Syzygium polyanthum and Syzygium aromaticum, cis-4-decanal (identified as 43.489% of the oil in one sample) was a major constituent of the S. polyanthum oil. researchgate.net This essential oil was found to strongly inhibit the growth of Bacillus subtilis. researchgate.netrasayanjournal.co.in The essential oil of S. aromaticum showed stronger inhibitory action against Staphylococcus aureus, Salmonella typhimurium, and Vibrio cholera. researchgate.netrasayanjournal.co.in Similarly, the essential oil from the leaf of Syzygium polyanthum grown in Malaysia was found to contain this compound (27.12%) and showed antibacterial activity. core.ac.uk Furthermore, essential oils from Amomum tsao-ko (caoguo), which contain this compound, have also been analyzed for their antibacterial properties against S. aureus. mdpi.com

Table 1: Research Findings on the Antimicrobial Activity of Essential Oils Containing this compound
Plant/Fungus SourceEssential Oil/Metabolite ComponentsTarget Microorganism(s)Observed EffectCitation(s)
Syzygium polyanthum (Indonesian bay leaf)Essential oil containing This compound (major constituent)Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, Vibrio choleraStrong inhibition of B. subtilis. Weaker inhibition of other tested bacteria compared to S. aromaticum oil. researchgate.net, rasayanjournal.co.in
Amomum tsao-ko (caoguo)Essential oil containing This compound Staphylococcus aureusThe essential oils demonstrated antibacterial ability. mdpi.com
Paecilomyces sp. (Endophytic fungus)Secondary metabolites including 9-OctadecenalRhizoctonia solaniFungal filtrate inhibited the radial growth of the pathogen by up to 56.25%. nih.gov

Sensory Biology and Olfactory Perception

This compound is a potent aroma compound that significantly influences the sensory profiles of a wide array of food products and fragrances. Its unique olfactory characteristics are key to its role in sensory science. The compound interacts with olfactory receptors in the nose to produce specific odor sensations. smolecule.com

This compound is a versatile flavoring agent used to enhance the taste and smell of numerous foods. smolecule.com It is a naturally occurring volatile in foods such as caraway, chicken, clam, cilantro, potato, and yuzu. perfumerflavorist.com

Citrus: While decanal (B1670006) is a primary contributor to orange flavor, it can be one-dimensional. perfumerflavorist.comperfumerflavorist.com this compound adds complexity and a fresher, more natural profile to citrus flavors, particularly orange. perfumerflavorist.comperfumerflavorist.com It is also used to add impact and freshness to yuzu, mandarin, tangerine, lemon, and lime flavors. perfumerflavorist.comthegoodscentscompany.com

Savory Aroma & Cooked Meats: This compound is important in the flavor profiles of cooked meats. It contributes to the impression of white meat in chicken flavors and is a component of bacon flavors. perfumerflavorist.com It is also found in the aroma of Chinese dry-cured Spanish mackerel and plays a role in the flavor of cooked pork gravies. sigmaaldrich.comresearchgate.net In seafood, it is particularly useful in crab and clam flavors. perfumerflavorist.combedoukian.com Salt brining has been shown to promote the formation of this compound in duck meat, enhancing its odor profile. researchgate.net

Tea: this compound is one of the volatile compounds that contributes to the characteristic aroma of both Fu-brick tea and Pu-erh tea. sigmaaldrich.com

Other Profiles: The compound's utility extends to many other flavor categories, including adding authenticity to cooked mushroom flavors, freshness to potato chip and french fry flavors, and realism to peanut flavors. perfumerflavorist.com It also enhances the flavor of açaí berries and freshly baked bread. perfumerflavorist.com

Table 2: Application of this compound in Various Food Flavor Profiles
Food CategorySpecific Application(s)Sensory ContributionCitation(s)
Citrus Orange, Yuzu, Mandarin, Tangerine, Lemon, LimeAdds freshness, complexity, and a natural, peely profile. perfumerflavorist.com, thegoodscentscompany.com
Cooked Meats Chicken (white meat), Bacon, Pork Gravy, DuckProvides fatty notes and contributes to the overall savory profile. perfumerflavorist.com, researchgate.net, researchgate.net
Seafood Crab, Clam, Chinese Dry-Cured MackerelEnhances realism and characteristic seafood notes. sigmaaldrich.com, perfumerflavorist.com
Beverages Fu-brick Tea, Pu-erh TeaContributes to the characteristic tea aroma. sigmaaldrich.com
Vegetables Cooked Mushroom, Potato Chips, French FriesAdds authenticity and freshness. perfumerflavorist.com
Nuts & Berries Peanut, Hazelnut, Açaí BerriesAdds realism, freshness, and helps blend complex aromas. perfumerflavorist.com

This compound is highly valued in the fragrance industry for its powerful and fresh scent. perfumerflavorist.com Its odor is described as citrusy and aldehydic, with unique notes of cardamom, herbs, and spice, and hints of chamomile and mandarin. thegoodscentscompany.comperfumersapprentice.com This makes it a versatile top note in many fragrance compositions. thegoodscentscompany.com The cis isomer is often considered to have a fresher and more natural profile compared to its trans counterpart. perfumerflavorist.comperfumerflavorist.com

The compound's function is rooted in its interaction with olfactory receptors (ORs). smolecule.com Although specific human receptor pairings are still under extensive research, it is known that such aldehydes bind to ORs, which are G protein-coupled receptors located on olfactory sensory neurons, to initiate the perception of smell. google.com Interestingly, (Z)-4-decenal is the primary component of the tangerine-like social odor of the crested auklet, a sea bird, where the scent is believed to signal mate quality. nih.gov This highlights a conserved perceptual significance of the molecule across different species.

Ecological and Behavioral Functions

Role in Intraspecific Chemical Communication (e.g., Avian Social Odors and Courtship Displays)

This compound is a key component of social odors in certain bird species, playing a significant role in chemical communication, particularly in courtship rituals. The most well-documented example is that of the crested auklet (Aethia cristatella), a monogamous seabird that emits a distinct tangerine-like scent during the breeding season. royalsocietypublishing.orgnih.gov This odor is closely linked with courtship displays. royalsocietypublishing.orgnih.gov

Research has identified this compound, along with octanal (B89490), as one of the principal chemical constituents of the crested auklet's feather odor. royalsocietypublishing.orgresearchgate.netmun.ca The concentration of these aldehydes is seasonally elevated, coinciding with the birds' breeding and courtship period. royalsocietypublishing.orgmun.caaquariumofpacific.org Behavioral experiments, such as those using a T-maze, have demonstrated that crested auklets are attracted to the feather odor of their own species. royalsocietypublishing.orgresearchgate.netmun.ca Specifically, they show a preference for the synthetic mixture of this compound and octanal over control scents. mun.ca

The primary courtship display of the crested auklet, known as the "ruff sniff," involves birds making contact with the scented neck region of a potential mate. royalsocietypublishing.orgmun.ca This behavior provides a direct mechanism for the transmission and assessment of the odor, suggesting that the scent, rich in this compound, may function as an olfactory ornament in sexual selection. royalsocietypublishing.orgmun.ca The ability of these birds to detect and orient towards these specific chemical signals underscores the importance of olfaction in avian communication, a sensory modality once thought to be of minor importance in birds. royalsocietypublishing.orgcore.ac.uk

Table 1: Key Volatile Compounds in Crested Auklet (Aethia cristatella) Plumage Odor This interactive table summarizes major volatile compounds identified in the plumage odor of the crested auklet, with a focus on those that are seasonally elevated.

Compound Chemical Class Odor Description Seasonal Significance Role in Attraction
This compound Aldehyde Tangerine-like, citrus mun.casigmaaldrich.com Elevated during breeding season royalsocietypublishing.orgmun.ca Attracts conspecifics royalsocietypublishing.orgmun.ca
Octanal Aldehyde Citrus-like researchgate.net Elevated during breeding season royalsocietypublishing.orgmun.ca Attracts conspecifics royalsocietypublishing.orgmun.ca

Hypothesized Functions in Plant Defense Mechanisms

While direct research on this compound's role in plant defense is limited, its function can be hypothesized based on the known roles of similar volatile organic compounds (VOCs) and aldehydes in plant biology. Plants produce a wide array of secondary metabolites that serve as defense mechanisms against herbivores, pathogens, and competitors. mdpi.com Volatile aldehydes are often produced as a result of lipid peroxidation when plant tissues are damaged.

Some research suggests that this compound may play a role in plant defense mechanisms, although more investigation is needed in this area. smolecule.com It is known that certain plants, such as Porophyllum ruderale, naturally contain this compound. np-mrd.orgnih.gov Related compounds, like cis-jasmone, are recognized as plant signaling molecules that can activate defense genes even before an attack occurs. nih.gov This process, known as priming, prepares the plant to respond more quickly and robustly to subsequent threats. It is plausible that this compound could have a similar signaling or defensive function, potentially acting as a repellent to herbivores or as an antimicrobial agent. The production of aldehydes by microalgae, such as diatoms, as a defense mechanism against predators further supports the potential defensive role of such compounds in the broader biological context. researchgate.net

Implications in Mammalian Physiology and Pathophysiology

Status as a Uremic Toxin and Association with Renal Dysfunction

This compound is recognized as a uremic toxin, a class of compounds that accumulate in the body when kidney function is compromised. smolecule.comnih.gov Uremic toxins are metabolic byproducts that are normally filtered by healthy kidneys and excreted in the urine. mdpi.com In individuals with chronic kidney disease (CKD), the impaired ability of the kidneys to clear these substances leads to their buildup in the bloodstream, contributing to the progression of renal damage and other systemic complications. np-mrd.orgnih.govmdpi.com

This compound belongs to the group of small, lipid-soluble, and protein-bound uremic toxins. nih.gov Its accumulation is associated with the severity of renal disease. mdpi.com Studies have shown that chronic exposure to uremic toxins can lead to a variety of adverse conditions, including the progression of chronic kidney disease and cardiovascular disease. np-mrd.orgnih.govmdpi.com The accumulation of these toxins is a key factor in the development of uremic syndrome, a serious complication of kidney failure. nih.gov While dialysis is used to remove some uremic toxins, the clearance of protein-bound compounds like this compound can be less effective. escholarship.org

Table 2: Association of this compound with Renal Dysfunction This interactive table outlines the characteristics of this compound as a uremic toxin and its implications in chronic kidney disease (CKD).

Attribute Description Clinical Relevance
Classification Uremic Toxin smolecule.comnih.gov Accumulates in patients with impaired kidney function. mdpi.com
Chemical Group Small, lipid-soluble, protein-bound compound nih.gov Less efficiently removed by conventional hemodialysis compared to water-soluble toxins. escholarship.org
Pathophysiological Impact Contributes to the progression of renal damage and cardiovascular disease. np-mrd.orgnih.gov Elevated levels are linked to the severity of CKD and associated complications. mdpi.commdpi.com

| Mechanism of Action | Contributes to cellular oxidative stress. np-mrd.org | Induces damage to cells and tissues, exacerbating disease pathology. nih.gov |

Involvement in Cellular Oxidative Stress Responses

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key mechanism in many diseases, including CKD. nih.govwikipedia.org this compound, as a reactive aldehyde derived from lipid peroxidation, is implicated in promoting cellular oxidative stress. np-mrd.orgmdpi.com

Increased levels of uremic toxins like this compound can stimulate the production of ROS. np-mrd.orgnih.gov These reactive species can damage essential cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and death. wikipedia.orgfrontiersin.orgaimspress.com The accumulation of aldehydes from lipid peroxidation can impair cell membrane function and lead to cytotoxicity. nih.gov Specifically, aldehydes can form adducts with proteins and DNA, altering their function and contributing to cellular damage. mdpi.comresearchgate.net For instance, this compound can form Schiff base adducts with the amino groups of proteins, which, although less stable than other types of adducts, contribute to cellular dysfunction. mdpi.comresearchgate.net This induction of oxidative stress by this compound is a significant factor in its toxicity and its role in the pathophysiology of diseases associated with renal failure. np-mrd.orgnih.gov

Interactions with Biological Molecules and Systems

Adduct Formation with Biomolecules

As a reactive aldehyde, cis-4-Decenal has the potential to form covalent adducts with biological nucleophiles, thereby altering their structure and function.

Aldehydes are known to react with primary amines to form imines, also known as Schiff bases. chemsociety.org.ngrroij.com This reaction involves the carbonyl group of the aldehyde reacting with the primary amino group of an amino acid, such as the ε-amino group of a lysine (B10760008) residue within a peptide or protein. reddit.com The formation of a Schiff base is a condensation reaction where a molecule of water is eliminated. rroij.com While those with an aryl group are generally stable, Schiff bases derived from aliphatic aldehydes can be unstable. chemsociety.org.ng

The general reaction for Schiff base formation is as follows: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O (Aldehyde + Primary Amine ⇌ Schiff Base + Water)

Given its aldehyde functional group, this compound can theoretically form Schiff bases with the primary amino groups found in proteins, particularly with the side chain of lysine residues. Such adduct formation can alter the protein's structure and, consequently, its function. This interaction is a potential mechanism for the biological effects of this compound.

Reactive aldehydes have the capacity to interact with and damage various cellular macromolecules, including nucleic acids. nih.gov These interactions are a cornerstone of the biological activity of many compounds. mdpi.com The structural flexibility of nucleic acids allows for a wide range of conformations, which can facilitate their interaction with small molecules. mdpi.com Covalent modifications to nucleobases can have significant effects on the epigenetic regulation of gene expression by modulating the interactions between proteins and nucleic acids. nih.gov While direct evidence of this compound binding to DNA or RNA is not extensively documented in the provided search results, its reactive aldehyde nature suggests a potential for such interactions, which could lead to the formation of nucleic acid adducts.

Cellular and Molecular Responses

The interaction of this compound with cellular components can trigger a variety of molecular responses, including the modulation of signaling pathways and gene expression.

This compound has been identified as a uremic toxin. nih.gov Elevated levels of uremic toxins can stimulate the production of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂•−) and hydrogen peroxide (H₂O₂). nih.govnih.gov While ROS are natural byproducts of cellular metabolism, their overproduction can lead to oxidative stress, a condition characterized by an imbalance between ROS generation and the cell's ability to detoxify them. nih.gov This oxidative stress can cause damage to lipids, proteins, and nucleic acids. nih.gov The generation of mitochondrial ROS primarily occurs at the electron transport chain during oxidative phosphorylation. youtube.com

Cellular ResponseEffect of this compoundPotential Consequence
ROS Production Stimulates productionOxidative stress, cellular damage

The increase in ROS production stimulated by uremic toxins like 4-Decenal is thought to be mediated by the direct binding to or inhibition of the enzyme NADPH oxidase, particularly the NOX4 isoform, which is abundant in the kidneys and heart. nih.gov NADPH oxidases are a major source of ROS in the kidney under both normal and pathological conditions. nih.gov

Furthermore, the resulting ROS can induce various DNA methyltransferases (DNMTs). nih.gov DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, a key process in epigenetic gene regulation. tubitak.gov.trnih.gov DNMT1 is the most prevalent DNA methyltransferase in mammalian cells and is crucial for maintaining DNA methylation patterns after replication. nih.gov The enzymes DNMT3A and DNMT3B are involved in creating new, or de novo, methylation patterns. tubitak.gov.tr

This induction of DNMTs can lead to the silencing of the KLOTHO gene. nih.gov The Klotho protein functions as a tumor suppressor and an aging suppressor. tubitak.gov.trindexcopernicus.com Epigenetic control through DNA methylation of its promoter region is a known mechanism for regulating KLOTHO gene expression. tubitak.gov.tr Decreased expression of Klotho is associated with several diseases and is observed in cases of nephrotoxicity. nih.gov

Target MoleculeEffect Mediated by this compound (as a Uremic Toxin)Downstream Effect
NADPH oxidase (NOX4) Direct binding or inhibitionIncreased ROS production nih.gov
DNA Methyltransferases (DNMTs) Induced by increased ROSSilencing of genes nih.gov
KLOTHO protein Gene expression silenced by DNMTsLoss of protective functions nih.govtubitak.gov.tr

Investigation of Biological Interactions in Model Systems

To understand the complex biological interactions of chemical compounds, researchers utilize various model systems. This compound has been used as a standard compound to study the release of odorants in hydrocolloid model systems, demonstrating its utility in controlled experimental setups. fishersci.ca More broadly, the investigation of adduct formation by aldehydes has been performed using both in vitro and in vivo models. For instance, studies have used liver homogenates treated with an oxidant to study adduct formation in vitro, and animal models to observe these effects in vivo. researchgate.net Such model systems are crucial for elucidating the mechanisms of action and the biological consequences of exposure to compounds like this compound. The use of chemical combinations in model systems can also reveal functional connections between their biological targets. embopress.org

Analytical Methodologies and Detection in Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of volatile compounds like cis-4-Decenal, enabling its separation from other components for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds. In the context of unsaturated aldehydes, GC-MS is instrumental in profiling the array of compounds generated from various chemical processes, such as thermal oxidation. For instance, in studies of the thermal oxidation of (E)-4-decenal, a stereoisomer of this compound, GC-MS combined with thermal desorption cryo-trapping has been used to identify numerous volatile products. researchgate.netnih.gov This methodology allows for the separation of individual volatile compounds in a heated column, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.

While specific studies focusing exclusively on the volatile profile of this compound are not extensively documented in peer-reviewed literature, the principles of GC-MS analysis remain the same. The analysis would involve the injection of a sample containing this compound into the GC, where it would be separated based on its boiling point and interaction with the stationary phase of the column. Upon elution, it would enter the mass spectrometer for detection and identification. The retention time and mass spectrum would be compared to that of a pure standard of this compound for confirmation.

Table 1: Illustrative GC-MS Parameters for Aldehyde Analysis

Parameter Typical Value/Setting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp 40°C, ramp to 250°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 35-350

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the quantification of analytes in complex biological matrices like exhaled breath condensate (EBC). bioanalysis-zone.comresearchgate.net While GC-MS is well-suited for volatile compounds, LC-MS is advantageous for less volatile or thermally unstable molecules, and can be adapted for volatile aldehydes through derivatization. mdpi.com

The analysis of aldehydes in biological fluids is of significant interest as they can be biomarkers for various physiological and pathological processes. mdpi.com For the quantification of this compound in a sample such as EBC, a method would typically involve the collection of the condensate, followed by a derivatization step to create a more stable and ionizable product. This derivative is then injected into the LC system for separation, followed by detection and quantification using a mass spectrometer. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex matrices due to potential matrix effects. nih.gov Although specific LC-MS methods for this compound in EBC are not established in the literature, the general methodology for aldehyde analysis in biological fluids provides a clear framework. mdpi.com

Advanced Spectrometric and Derivatization Approaches for Quantification

To enhance the sensitivity and selectivity of aldehyde detection, particularly in challenging matrices, derivatization techniques followed by spectrometric analysis are often employed.

2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatization reagent for carbonyl compounds, including aldehydes like this compound. epa.gov DNPH reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. These derivatives have strong ultraviolet (UV) absorbance, making them readily detectable by HPLC with a UV detector. thermofisher.comunitedchem.com This method is standardized in various EPA methods for the determination of carbonyl compounds in different environmental matrices. epa.gov

The derivatization of this compound with DNPH would produce a corresponding hydrazone, which can then be separated from other derivatized carbonyls by reversed-phase HPLC and quantified by its UV absorbance at approximately 360 nm. thermofisher.com This approach offers a robust and reliable method for the quantification of this compound in various samples, including air, water, and potentially biological fluids after appropriate sample preparation. researchgate.net

Table 2: General Steps for Aldehyde Quantification using DNPH Derivatization and HPLC-UV

Step Description
1. Sample Collection Collection of the sample matrix (e.g., air, water).
2. Derivatization Reaction of the sample with a DNPH solution, often at a controlled pH and temperature.
3. Extraction Extraction of the DNPH-derivatives from the sample matrix using a suitable solvent or solid-phase extraction.
4. HPLC Analysis Separation of the DNPH-derivatives on a C18 column with a mobile phase gradient.
5. Detection Quantification of the derivatives using a UV detector at approximately 360 nm.

Computational Approaches in Mechanistic Studies (e.g., Density Functional Theory)

Computational chemistry provides powerful tools to investigate the reaction mechanisms and properties of molecules at a theoretical level. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp It is widely applied in chemistry to study reaction pathways, transition states, and reaction energetics. researchgate.netnih.gov

In the context of unsaturated aldehydes, DFT calculations have been employed to explore the mechanisms of thermal oxidation. For the related compound (E)-4-decenal, DFT has been used to elucidate the complex network of reactions involved in its oxidation, including peroxide, peroxyl radical, and alkoxy radical reaction mechanisms. researchgate.netnih.gov Such studies calculate the energy barriers and reaction rates for various pathways, providing a detailed understanding of how these molecules degrade and form other volatile compounds. researchgate.net

While specific DFT studies on this compound are not prominent in the literature, the same theoretical principles and computational methods could be applied to understand its reactivity, stability, and reaction mechanisms. Such studies would provide valuable insights into its behavior in different environments, complementing experimental findings.

Methodological Considerations for Trace Analysis in Complex Biological and Environmental Samples

The accurate and precise quantification of cis-4-decanal at trace levels in complex biological and environmental matrices presents significant analytical challenges. Due to its volatility and potential for matrix interference, specialized analytical methodologies are required to ensure reliable detection and quantification. This section delves into the critical considerations for the trace analysis of cis-4-decanal, focusing on sample preparation, analytical techniques, and the mitigation of matrix effects.

Sample Preparation: The Crucial First Step

Effective sample preparation is paramount for the successful trace analysis of cis-4-decanal. The primary goals of sample preparation are to isolate the analyte from the complex matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the analytical results.

For biological samples such as plasma and urine, which contain a multitude of endogenous compounds, techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed. SPE offers advantages over LLE, including higher recovery rates, improved selectivity, and reduced consumption of organic solvents.

In the context of environmental samples, the approach varies with the matrix. For water samples, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful and solventless technique for the extraction and preconcentration of volatile organic compounds (VOCs) like cis-4-decanal. This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then thermally desorbed in the injection port of a gas chromatograph. For soil and sediment samples, methods such as methanol extraction are utilized to extract VOCs while minimizing their loss due to volatilization. It is critical that soil samples intended for VOC analysis are handled in a manner that prevents analyte loss, with losses of 25-50% reported within 30 seconds of exposure.

A significant consideration for the analysis of aldehydes is the potential for derivatization to improve their chromatographic behavior and detection sensitivity. Aldehydes can be derivatized with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH) . These reactions form more stable and less volatile derivatives that are more amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Analytical Instrumentation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds like cis-4-decanal. The high separation efficiency of gas chromatography coupled with the sensitive and selective detection provided by mass spectrometry makes it ideal for identifying and quantifying trace levels of analytes in complex mixtures. The use of a mass spectrometer allows for the confirmation of the analyte's identity based on its unique mass spectrum.

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of aldehydes, particularly after derivatization with reagents like DNPH, which renders the derivatives amenable to UV detection.

The performance of these analytical methods is characterized by several key parameters, which are determined during method validation. The following table illustrates typical performance characteristics for the analysis of aldehydes in complex matrices, based on validated methods for similar compounds.

ParameterTechniqueMatrixTypical Value Range
Limit of Detection (LOD)HS-SPME-GC/MSWater0.03 - 2.5 µg/L
Limit of Quantification (LOQ)HS-SPME-GC/MSWater0.1 - 5.0 µg/L
RecoveryHPLC (with derivatization)Water81 - 122%
Precision (Repeatability, %RSD)GC-MSPlasma< 15%
Linearity (r²)GC-MSPlasma> 0.995

Overcoming Matrix Effects

A significant hurdle in the trace analysis of cis-4-decanal in biological and environmental samples is the phenomenon of matrix effects . These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: Rigorous sample preparation techniques, as discussed earlier, are the first line of defense to remove interfering components.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is free of the analyte but is otherwise identical to the samples being analyzed. This helps to compensate for any consistent matrix effects.

Stable Isotope Dilution: This is considered the gold standard for correcting matrix effects. A known amount of a stable isotope-labeled analog of cis-4-decanal is added to the sample at the beginning of the analytical process. Since the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved.

Standard Addition: In this method, known amounts of the analyte are added to aliquots of the sample. By extrapolating the response back to zero concentration, the original concentration of the analyte in the sample can be determined.

The choice of the most appropriate strategy depends on the complexity of the matrix, the required level of accuracy, and the availability of resources. The following table summarizes various approaches to mitigate matrix effects and their key characteristics.

Mitigation StrategyPrincipleAdvantagesDisadvantages
Effective Sample CleanupRemoval of interfering compounds prior to analysis.Reduces instrument contamination and can improve overall method robustness.May be time-consuming and can lead to analyte loss.
Matrix-Matched CalibrationCalibration standards are prepared in a similar matrix to the samples.Can effectively compensate for consistent matrix effects.Requires a true blank matrix which may not always be available.
Stable Isotope DilutionAddition of a labeled internal standard that behaves identically to the analyte.Highly accurate and corrects for both matrix effects and variations in recovery.Requires the synthesis of a labeled internal standard, which can be expensive.
Standard AdditionKnown amounts of the analyte are added to the sample to create a calibration curve within the sample itself.Compensates for matrix effects specific to each individual sample.Requires multiple analyses for each sample, increasing analysis time and cost.

Chemical Synthesis and Derivatization for Research Applications

Laboratory-Scale Synthesis Strategies

Several general methodologies are recognized for the laboratory-scale synthesis of cis-4-Decenal, including isomerization, ozonolysis, and degradation of larger biomolecules. smolecule.com

Selective Isomerization from Decanal (B1670006) Derivatives

One potential route to this compound involves the selective isomerization of other decanal derivatives. smolecule.com This strategy relies on the controlled rearrangement of the double bond within a ten-carbon aldehyde backbone to the desired cis-4 position. Such isomerizations can sometimes be achieved using specific catalysts or reaction conditions that favor the formation of the thermodynamically less stable cis-isomer over the trans-isomer. For instance, photocatalysis in the presence of boronic acids has been shown to facilitate the transient thermodynamic control needed to convert trans diols to their cis counterparts, a principle that could potentially be adapted for unsaturated aldehydes. organic-chemistry.org However, specific, high-yield protocols for the selective isomerization to this compound from other decanal isomers are not extensively detailed in prominent literature.

Ozonolysis of Specific Olefins

Ozonolysis is a powerful and widely used synthetic technique for the oxidative cleavage of carbon-carbon double bonds to produce carbonyl compounds. smolecule.commasterorganicchemistry.com In this approach, a specific olefin precursor is treated with ozone (O₃) to form an unstable primary ozonide, which then rearranges to a more stable ozonide intermediate. Subsequent treatment with a reducing agent, known as a reductive workup (e.g., using dimethyl sulfide (B99878) or zinc), cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com To synthesize this compound, a cyclic or acyclic olefin with a double bond at the appropriate position would be required. For example, the theoretical ozonolysis of a compound like cis,cis-1,7-cyclododecadiene followed by a selective reductive workup could potentially yield this compound among other products. This method allows for the precise formation of the aldehyde functionality by cleaving a larger molecule at a specific C=C bond. smolecule.com

Routes via Fatty Acid Degradation

The degradation of specific unsaturated fatty acids presents a bio-inspired route to this compound. smolecule.com Fatty acids are key components of vegetable oils and animal fats. wikipedia.org Petroselinic acid ((6Z)-Octadec-6-enoic acid), an isomer of oleic acid, is found in high concentrations in the seed oils of plants from the Apiaceae family, such as parsley and coriander. wikipedia.orgscience.gov The enzymatic pathway involving lipoxygenase (LOX) and hydroperoxide lyase (HPL) is known to break down C18 fatty acids like linoleic and linolenic acid into smaller C6 and C9 volatile compounds, including various aldehydes and alcohols. uliege.be This process is initiated by the disruption of plant tissues, which triggers the enzymatic cascade. uliege.be A similar degradation pathway for petroselinic acid, involving specific lipoxygenases and lyases, could theoretically lead to the formation of this compound through cleavage at a designated point on the fatty acid chain.

Stereoselective Synthesis of this compound and its Chiral Derivatives

While this compound itself is achiral, the introduction of substituents can create chiral centers, leading to the need for stereoselective synthesis. The development of methods to control the stereochemistry during synthesis is vital for producing enantiomerically pure derivatives for research, particularly in pharmacology and materials science. Synthetic routes for the trans isomer, trans-4-Decenal, have been documented, involving steps like cross-coupling reactions with protected aldehyde functionalities. google.com However, the literature more frequently describes the use of commercially available this compound as a starting material for stereoselective reactions rather than its de novo stereoselective synthesis. core.ac.ukresearchgate.net This is exemplified by its use in the synthesis of chiral polyketide fragments, where the inherent cis-geometry of the double bond is carried through to subsequent products. core.ac.ukunina.it

Biocatalytic Synthesis using Ene-Reductases and Other Enzymes for Enantioselective Production

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing chiral compounds. Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated aldehydes. nih.govresearchgate.net These enzymatic reactions typically proceed with high chemo-, regio-, and stereoselectivity under mild conditions. ucl.ac.ukacs.org

The process can be used to convert α,β-unsaturated aldehydes into valuable chiral saturated aldehydes or, if combined with alcohol dehydrogenases (ADHs), chiral saturated alcohols. The substrate scope for ene-reductases is broad, and by selecting the appropriate enzyme, it is possible to produce a desired enantiomer of a target molecule. acs.org For example, a library of wild-type ene-reductases was screened for the reduction of 2E-decenal, identifying several enzymes that could efficiently produce decanal. acs.org This demonstrates the potential of these biocatalysts for the selective hydrogenation of unsaturated aldehydes. By applying this technology to chiral or prochiral derivatives of this compound, enantioselective production of valuable research compounds can be achieved.

Table 1: Examples of Ene-Reductases and Their Applications in the Reduction of Unsaturated Carbonyls
EnzymeSource OrganismTypical Substrate(s)Product(s)Key Finding/Application
Pbr-ERPseudomonas brassicacearum2E-DecenalDecanalChosen for process optimization due to high activity and stability; achieved >93% conversion at 40 g/L substrate concentration. acs.org
OYE Family (General)Various (e.g., Saccharomyces cerevisiae)α,β-Unsaturated aldehydes, ketones, nitroalkenesChiral saturated carbonyls and nitroalkanesWidely used for asymmetric C=C bond reduction in fine chemical synthesis. researchgate.netucl.ac.uk
OYE2Saccharomyces pastorianus(E/Z)-Citral(R)-CitronellalUsed in a bienzymatic cascade to produce (R)-citronellal with 95.9% enantiomeric excess (ee). acs.org
GluERGluconobacter oxydans(E/Z)-Citral(S)-CitronellalUsed in a bienzymatic cascade to produce (S)-citronellal with 99.2% ee, demonstrating switchable stereoselectivity. acs.org
NemAEscherichia coliNeral ((Z)-Citral)(S)-CitronellalAchieved 69% yield and 99% ee in the synthesis of (S)-citronellal from the cis-isomer of citral. nih.gov

Utility in the Synthesis of Model Compounds for Complex Natural Product Elucidation

One of the significant research applications of this compound is its use as a starting material for the synthesis of model compounds to aid in the stereochemical elucidation of complex natural products. core.ac.uk The determination of the absolute configuration of molecules with multiple chiral centers, particularly flexible acyclic structures, is a formidable challenge in natural products chemistry. researchgate.net An effective strategy involves synthesizing fragments of the natural product with known stereochemistry and comparing their spectroscopic data (e.g., NMR) with that of the original molecule.

A prominent example is the elucidation of the marine-derived phosphorylated polyketide, phosphoeleganin. core.ac.ukresearchgate.net Researchers used commercially available this compound to synthesize diastereomeric model compounds of a key segment of phosphoeleganin. The synthesis involved the following key steps:

Alkylation: this compound was reacted with n-butyllithium to form the racemic alcohol, (Z)-tetradec-8-en-5-ol. core.ac.ukunina.it

Dihydroxylation: The resulting alkene was subjected to dihydroxylation using osmium tetroxide (OsO₄) to create a triol, yielding a mixture of diastereomers. unina.it

Separation and Analysis: The diastereomers were separated by HPLC and their absolute configurations were determined through further chemical derivatization (e.g., forming MPA esters) and detailed NMR analysis. core.ac.uk

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Roles and Underlying Molecular Mechanisms

Future research is poised to uncover new biological functions of cis-4-decanal and the intricate molecular pathways it influences. While its role as a flavor and fragrance compound is well-established, emerging evidence suggests its involvement in more complex biological processes. smolecule.com For instance, research indicates a potential link between elevated levels of cis-4-decanal and the progression of chronic kidney disease (CKD), where it may act as a uremic toxin. smolecule.comnih.gov The precise mechanisms of this association are yet to be fully elucidated and warrant further investigation. Understanding how cis-4-decanal interacts with biological systems at a molecular level, such as its binding to olfactory receptors to elicit specific scent perceptions, is a key area of ongoing study. smolecule.com The compound's ability to form Schiff base adducts with proteins is another critical aspect that requires deeper exploration to understand its potential impact on cellular functions. researchgate.net

Furthermore, the antimicrobial properties of cis-4-decanal against certain bacteria and fungi present an opportunity for further research into its potential applications as a natural preservative. smolecule.com Investigating the specific pathways through which it exerts these effects could lead to the development of new antimicrobial agents. The compound is also implicated in plant defense mechanisms, a role that is not yet fully understood and presents a promising avenue for future studies. smolecule.comontosight.ai

Advanced Studies on Environmental and Dietary Sources of cis-4-Decenal

Advanced analytical techniques are crucial for identifying and quantifying cis-4-decanal in diverse environmental and dietary matrices. researchgate.netfrontiersin.org Methods such as gas chromatography-mass spectrometry (GC-MS) are instrumental in detecting its presence in complex mixtures. ontosight.aifrontiersin.org Future research should focus on expanding the known repertoire of its natural sources and understanding the factors that influence its concentration in different foods and environments. This includes investigating the effects of processing, storage, and cooking on the levels of cis-4-decanal in food products.

Development of Targeted Analytical Biomarkers for Biological Processes

The identification of cis-4-decanal as a potential biomarker for certain biological processes is a significant area for future research. For example, its association with chronic kidney disease suggests it could serve as a biomarker for monitoring disease progression. smolecule.comnih.gov Furthermore, in the context of agriculture, cis-4-decanal has been identified as a potential volatile biomarker for detecting Botrytis cinerea (grey mold) infections in strawberries. fishersci.ca

The development of sensitive and specific analytical methods is paramount for the use of cis-4-decanal as a reliable biomarker. researchgate.net Techniques like headspace multi-capillary column-ion mobility spectrometry (HS MCC-IMS) and headspace solid-phase microextraction fast GC-MS (HS SPME fast GC-MS) have shown promise in detecting changes in its volatile profile during fungal infections. researchgate.net Further validation of these methods and the exploration of cis-4-decanal as a biomarker in other contexts, such as monitoring food quality and detecting other plant diseases, are important future steps.

Exploration of Sustainable and Biotechnological Production Methods

Currently, cis-4-decanal can be synthesized through various chemical methods, including the oxidation of cis-4-decenol and the ozonolysis of specific olefins. smolecule.comguidechem.com Other routes involve the reaction of 4-decylenyl halides with dimethyl sulfoxide (B87167) (DMSO) or the Rosenmund reduction from 4-decylenic acid. scentree.coscentree.co However, there is a growing interest in developing more sustainable and environmentally friendly production methods.

Biotechnological approaches offer a promising alternative to chemical synthesis. mdpi.com This includes the use of microbial fermentation or enzymatic biocatalysis to produce "bio-aldehydes." mdpi.com Engineering microbial biosynthesis pathways for the production of cis-4-decanal could provide a renewable and potentially more cost-effective manufacturing process. mdpi.com Future research in this area will likely focus on identifying suitable microorganisms and enzymes, optimizing fermentation conditions, and scaling up production to meet industrial demands for this valuable flavor and fragrance compound.

Further Investigation of Ecological and Evolutionary Significance of Chemical Signaling

The role of cis-4-decanal in chemical communication within and between species is a fascinating area of ecological and evolutionary research. In the crested auklet (Aethia cristatella), a monogamous seabird, cis-4-decanal, along with octanal (B89490), contributes to a tangerine-like scent that is elevated during the breeding season and appears to play a role in courtship and social communication. nih.govmun.caaquariumofpacific.org This discovery opened up a new dimension in the study of avian chemical signaling. nih.govmun.ca

In insects, aldehydes are a common component of pheromones and defensive secretions. annualreviews.orgopenagrar.dewur.nlembrapa.br While the specific role of cis-4-decanal as an insect pheromone is not as extensively documented as other compounds, the structural similarities to known pheromones suggest its potential involvement in insect communication. acs.orgjaydevchemicals.com Future investigations should aim to identify the specific contexts in which cis-4-decanal acts as a semiochemical, influencing behaviors such as mate attraction, aggregation, or defense. annualreviews.org Understanding the evolutionary pressures that have shaped the production and perception of this compound across different taxa will provide valuable insights into the broader principles of chemical ecology. aquariumofpacific.organnualreviews.org

Interactive Data Tables

Table 1: Identified Biological Roles of this compound

Biological Role Organism/System Research Finding
Uremic Toxin Human (Chronic Kidney Disease) Associated with the progression of CKD. smolecule.comnih.gov
Flavor Compound Food Products Contributes to the aroma of citrus, spices, and cooked meats. smolecule.comthegoodscentscompany.comperfumerflavorist.com
Antimicrobial Agent Bacteria and Fungi Exhibits inhibitory effects against certain microbes. smolecule.com
Plant Defense Pimenta dioica, Porophyllum ruderale Implicated as a component of plant defense mechanisms. smolecule.comontosight.aiscielo.org.mx
Social Odor Crested Auklet (Aethia cristatella) A key component of the tangerine-like scent used in courtship. nih.govmun.ca

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
cis-4-decenol
4-decylenyl halides
Dimethyl sulfoxide (DMSO)
4-decylenic acid

Q & A

Q. What are the established synthetic pathways for cis-4-Decenal, and how are they validated?

cis-4-Decenal is synthesized via regioselective carboxylation of cellulose derivatives under controlled pH conditions, followed by catalytic hydrogenation or oxidation . Validation typically involves gas chromatography (GC) with flame ionization detection (FID) to confirm purity and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to verify stereochemistry and molecular weight .

Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?

Static headspace gas chromatography (SHS-GC) is widely used to isolate and quantify cis-4-Decenal in hydrocolloid model systems . High-performance liquid chromatography (HPLC) coupled with UV-Vis detection may complement GC for polar derivatives. For structural confirmation, Fourier-transform infrared (FTIR) spectroscopy and chiral column GC-MS are recommended .

Q. How can researchers standardize this compound for use as a reference compound in gas chromatography?

Standardization involves calibrating retention indices against known aldehyde standards (e.g., n-alkanes) under isothermal GC conditions. Internal standards like 2-undecanone are added to correct for matrix effects. Method validation includes assessing linearity, limit of detection (LOD), and inter-laboratory reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical for studying cis-4-Decenal as a volatile biomarker in plant-pathogen interactions?

  • Variables : pH, temperature, and cellulose modification (e.g., carboxylation) influence odorant release kinetics.
  • Controls : Use non-infected plant tissues and synthetic matrices to isolate pathogen-specific volatile profiles.
  • Data Analysis : Multivariate statistics (e.g., principal component analysis) differentiate emission patterns. Temporal sampling via SHS-GC captures dynamic changes .

Q. How can contradictory findings regarding this compound’s stability under varying pH conditions be resolved?

Contradictions often arise from differences in matrix composition (e.g., hydrocolloid type) or headspace equilibration times. Replicate studies using standardized buffers (pH 3–9) and kinetic modeling (e.g., Arrhenius plots) can clarify degradation pathways. Meta-analysis of existing datasets may identify confounding variables .

Q. What strategies optimize the detection of cis-4-Decenal in trace-level environmental samples?

  • Sample Preparation : Solid-phase microextraction (SPME) fibers with carboxen/polydimethylsiloxane coatings enhance preconcentration.
  • GC Parameters : Use mid-polarity columns (e.g., DB-624) and programmable temperature vaporization (PTV) injectors to minimize thermal degradation.
  • Validation : Spike-and-recovery experiments with deuterated analogs (e.g., cis-4-Decenal-d₂) account for matrix interference .

Q. How can stereochemical purity of this compound be maintained during large-scale synthesis?

Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-ruthenium complexes) ensures stereoselectivity. Reaction monitoring via chiral GC or circular dichroism (CD) spectroscopy detects isomerization. Post-synthesis purification via fractional distillation or supercritical fluid chromatography (SFC) removes trans-isomers .

Methodological Guidance

  • Data Interpretation : Apply error-weighted regression models to GC-MS datasets to account for instrument variability .
  • Ethical Compliance : Adopt green chemistry principles (e.g., solvent-free extraction) to minimize environmental impact .
  • Replication : Publish raw chromatograms and synthetic protocols in supplementary materials to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.